molecular formula C18H21FN2O3 B5521206 4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine

4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine

Cat. No.: B5521206
M. Wt: 332.4 g/mol
InChI Key: HORLIFSJXXOYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine is a useful research compound. Its molecular formula is C18H21FN2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.15362070 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anaerobic Transformation Mechanism

Research on anaerobic transformation mechanisms has utilized isomeric fluorophenols, similar to the fluoro component in the compound of interest, to investigate the transformation of phenol to benzoate in an anaerobic, phenol-degrading consortium. This study provides insights into the biochemical pathways involved in the degradation of complex organic compounds in the absence of oxygen, contributing to our understanding of environmental and industrial bioprocesses (Genthner, Townsend, & Chapman, 1989).

Drug Metabolism and Pharmacokinetics

In the field of pharmacokinetics, studies on compounds with structural similarities to "4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine" have been conducted to understand their metabolism and disposition within the human body. For example, research on the orexin 1 and 2 receptor antagonist SB-649868 provided valuable information on the metabolic pathways and elimination processes of related compounds, aiding in the design of drugs with optimal absorption, distribution, metabolism, and excretion properties (Renzulli et al., 2011).

Polymer Science and Material Stability

The study of the thermal and photooxidative behavior of stabilizers in polyolefin films, including those with piperidine substitutions similar to the compound of interest, contributes to the development of more durable and stable polymeric materials. Such research is crucial for advancing the fields of material science and engineering, leading to the creation of polymers with enhanced lifespans and performance in various applications (Allen et al., 1993).

Synthesis and Ligand Binding Studies

In medicinal chemistry, the synthesis and study of ligand binding of tropane ring analogues of paroxetine, which share structural features with the compound , provide insights into the design of selective serotonin reuptake inhibitors (SSRIs). This research aids in the development of novel antidepressants with improved efficacy and safety profiles (Keverline-Frantz et al., 1998).

Future Directions

The compound could potentially be explored for various applications, depending on its physical and chemical properties. For example, if it shows biological activity, it could be investigated as a potential pharmaceutical .

Properties

IUPAC Name

[4-(2-fluorophenoxy)piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-12(2)17-11-15(20-24-17)18(22)21-9-7-13(8-10-21)23-16-6-4-3-5-14(16)19/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLIFSJXXOYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)N2CCC(CC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.